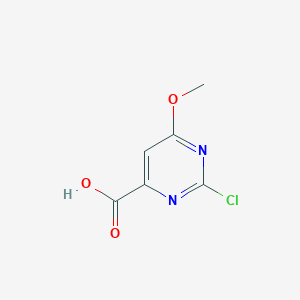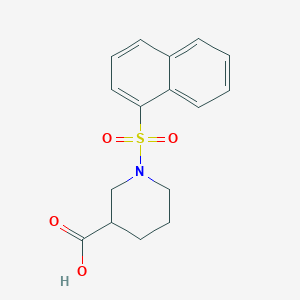
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;bromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AIEB and is a derivative of isoindoline, which is a heterocyclic compound. AIEB is a positively charged molecule that can interact with negatively charged molecules, making it useful in various biological and chemical applications.
科学的研究の応用
AIEB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, AIEB has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In materials science, AIEB has been used as a building block for the synthesis of fluorescent polymers and nanoparticles. Its unique photophysical properties, including aggregation-induced emission (AIE) and solvatochromism, make it a useful tool for the development of fluorescent sensors and imaging probes.
In analytical chemistry, AIEB has been used as a selective fluorescent probe for the detection of metal ions, such as copper and mercury, in aqueous solutions. Its high selectivity and sensitivity make it a promising tool for environmental monitoring and biomedical applications.
作用機序
The mechanism of action of AIEB is not fully understood, but it is believed to interact with various biomolecules, such as enzymes and receptors, through electrostatic interactions. Its positively charged nature allows it to bind to negatively charged molecules, leading to changes in their conformation and activity.
Biochemical and Physiological Effects
AIEB has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and anticholinesterase activities. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
実験室実験の利点と制限
One of the main advantages of AIEB is its unique photophysical properties, including AIE and solvatochromism, which make it a useful tool for the development of fluorescent sensors and imaging probes. Its high selectivity and sensitivity also make it a promising tool for environmental monitoring and biomedical applications.
However, one of the main limitations of AIEB is its relatively low water solubility, which can limit its use in aqueous solutions. Its potential toxicity and limited stability in biological systems are also important considerations for its use in biomedical applications.
将来の方向性
There are several future directions for the research and development of AIEB. One direction is the synthesis of new derivatives with improved solubility and stability in biological systems. Another direction is the development of new applications for AIEB in environmental monitoring and biomedical imaging.
Additionally, further studies are needed to fully understand the mechanism of action of AIEB and its interactions with biomolecules. This knowledge could lead to the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
合成法
The synthesis of AIEB involves the reaction of 3-amino-1H-isoindole with 1-phenylethanone in the presence of an acid catalyst, followed by the addition of hydrobromic acid to yield the bromide salt of AIEB. The reaction mechanism involves the formation of an iminium ion intermediate, which then undergoes nucleophilic addition by the bromide ion.
特性
IUPAC Name |
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O.BrH/c17-16-14-9-5-4-8-13(14)10-18(16)11-15(19)12-6-2-1-3-7-12;/h1-9,17H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYASXDJTSOONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC(=O)C3=CC=CC=C3)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
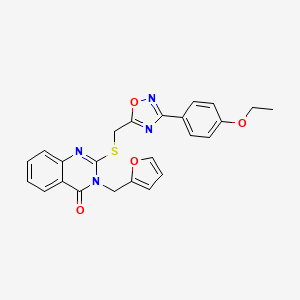
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2461991.png)
![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2461992.png)
![1-[3-[(2-Fluorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2461993.png)
![1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2461994.png)
![N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2461997.png)

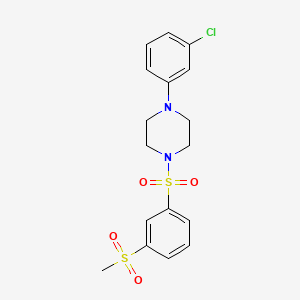
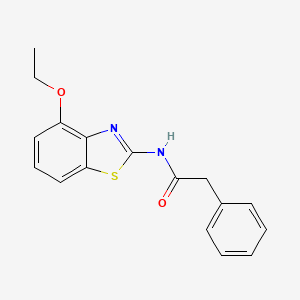
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462005.png)
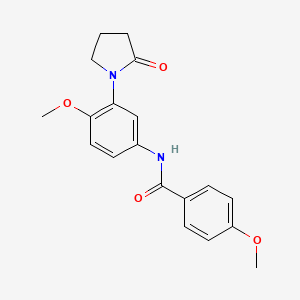
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
